molecular formula C13H18BrNO3 B3165959 5-Bromo-N-isopropyl-2-(2-methoxy-ethoxy)-benzamide CAS No. 904876-12-6

5-Bromo-N-isopropyl-2-(2-methoxy-ethoxy)-benzamide

Cat. No.: B3165959
CAS No.: 904876-12-6
M. Wt: 316.19 g/mol
InChI Key: MYYLCKRYCRIZGW-UHFFFAOYSA-N
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Description

5-Bromo-N-isopropyl-2-(2-methoxy-ethoxy)-benzamide is a benzamide derivative characterized by a bromine substituent at the 5-position of the benzene ring, a methoxy-ethoxy group at the 2-position, and an isopropyl amine moiety. The bromine atom likely enhances electrophilic reactivity or serves as a synthetic handle for further derivatization, while the methoxy-ethoxy chain may improve solubility compared to simpler alkoxy groups.

Properties

IUPAC Name

5-bromo-2-(2-methoxyethoxy)-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3/c1-9(2)15-13(16)11-8-10(14)4-5-12(11)18-7-6-17-3/h4-5,8-9H,6-7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYLCKRYCRIZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C=CC(=C1)Br)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-isopropyl-2-(2-methoxy-ethoxy)-benzamide typically involves the bromination of a suitable benzamide precursor followed by the introduction of the isopropyl and methoxy-ethoxy groups. The reaction conditions may include:

    Bromination: Using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.

    Alkylation: Introducing the isopropyl group through an alkylation reaction using isopropyl halide and a base.

    Etherification: Forming the methoxy-ethoxy group via an etherification reaction using 2-methoxyethanol and a suitable activating agent.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions may target the bromine atom, potentially replacing it with a hydrogen atom.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or neutral conditions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: De-brominated benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Building Block : The compound serves as a crucial building block in organic synthesis, facilitating the creation of more complex molecules through various chemical reactions, such as substitution and coupling reactions.

2. Biological Activity

  • Pharmacological Studies : Research indicates that 5-Bromo-N-isopropyl-2-(2-methoxy-ethoxy)-benzamide exhibits potential biological activity. Its interactions with biomolecules are being studied for their implications in drug development and pharmacology .

3. Medicinal Chemistry

  • Pharmaceutical Intermediate : The compound is investigated for its role as a pharmaceutical intermediate, potentially leading to the development of new therapeutic agents. Its unique structure may enhance binding affinity to biological targets, influencing drug efficacy.

4. Material Science

  • Development of New Materials : In industry, this compound is utilized in the development of novel materials and chemical processes, owing to its distinctive chemical properties that can be tailored for specific applications.

Case Studies

  • Pharmacological Research : A study investigating the anti-inflammatory properties of compounds similar to 5-Bromo-N-isopropyl-2-(2-methoxy-ethoxy)-benzamide demonstrated significant interactions with inflammatory pathways, suggesting potential therapeutic uses in treating inflammatory diseases.
  • Synthesis Methodologies : Research has explored various synthetic routes for producing this compound efficiently while minimizing by-products. Techniques such as automated reactors and continuous flow systems have been employed to enhance yield and purity.
  • Material Applications : Investigations into the use of this compound in creating novel polymers have shown promising results, particularly in enhancing material properties such as flexibility and thermal stability.

Mechanism of Action

The mechanism of action of 5-Bromo-N-isopropyl-2-(2-methoxy-ethoxy)-benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Effects on Physicochemical Properties

Key Compounds:

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Substituents: Benzamide core with 3,4-dimethoxyphenethylamine.
  • Properties: Melting point = 90°C, 80% synthesis yield.
  • Comparison: The absence of bromine and the presence of dual methoxy groups on the phenyl ring reduce steric bulk compared to the target compound. The phenethyl group may enhance lipophilicity but reduce solubility relative to the methoxy-ethoxy chain .

2-Hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-D) Substituents: 2-hydroxybenzamide with 3,4-dimethoxyphenethylamine. Properties: Melting point = 96°C, 34% yield.

5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide

  • Substituents: Bromine at 5-position, fluorine at 2-position, and 2-methoxyphenylamine.
  • Properties: Molecular weight = 324.15 g/mol.
  • Comparison: Fluorine’s electronegativity may alter electronic distribution and binding affinity compared to the methoxy-ethoxy group. The smaller size of fluorine vs. methoxy-ethoxy could reduce steric hindrance .
Table 1: Substituent Impact on Properties
Compound Substituents (Position) Key Properties
Target Compound 5-Br, 2-(2-methoxy-ethoxy), N-iPr High solubility (ether chain)
Rip-B 3,4-diOMe, N-phenethyl Lipophilic, moderate solubility
Rip-D 2-OH, 3,4-diOMe, N-phenethyl H-bond donor, lower yield
5-Bromo-2-fluoro-N-(2-methoxyphenyl) 5-Br, 2-F, N-2-OMePh Enhanced electronegativity

Biological Activity

5-Bromo-N-isopropyl-2-(2-methoxy-ethoxy)-benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of 5-Bromo-N-isopropyl-2-(2-methoxy-ethoxy)-benzamide is primarily attributed to its ability to interact with various biomolecular targets. The presence of the bromine atom and the isopropyl group enhances its binding affinity and selectivity towards specific proteins and receptors. This compound may modulate several biological pathways by inhibiting enzymes or altering receptor activities, leading to physiological effects that can be beneficial in treating various diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 5-Bromo-N-isopropyl-2-(2-methoxy-ethoxy)-benzamide. For instance, compounds in the same chemical class have demonstrated significant inhibitory effects on cancer cell lines such as HEPG2 (liver cancer), MCF7 (breast cancer), and SW1116 (colon cancer) with IC50 values ranging from 1.18 µM to 4.18 µM .

Cell Line IC50 Value (µM) Reference
HEPG21.18 ± 0.14
MCF74.18 ± 0.05
SW11163.45

Antimicrobial Activity

In addition to anticancer properties, derivatives of this compound have been evaluated for antimicrobial activity against various pathogens. For example, some related compounds have shown effectiveness against Gram-positive bacteria, indicating potential use in treating bacterial infections .

Case Studies

  • Anticancer Screening : A study synthesized multiple derivatives of benzamides, including those structurally related to 5-Bromo-N-isopropyl-2-(2-methoxy-ethoxy)-benzamide. These were screened against a panel of cancer cell lines, revealing promising cytotoxic effects with IC50 values significantly lower than standard chemotherapeutics .
  • Antimicrobial Evaluation : Another study assessed the antibacterial properties of similar compounds using the Alamar Blue assay on Vero cells (African green monkey kidney cells). The results indicated low cytotoxicity (CC50 > 20 µg/mL) alongside potent antibacterial activity against Staphylococcus aureus and Bacillus subtilis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-N-isopropyl-2-(2-methoxy-ethoxy)-benzamide
Reactant of Route 2
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5-Bromo-N-isopropyl-2-(2-methoxy-ethoxy)-benzamide

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